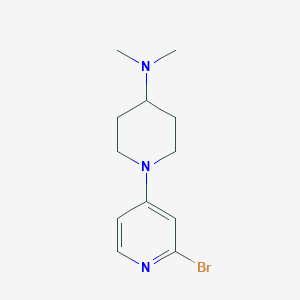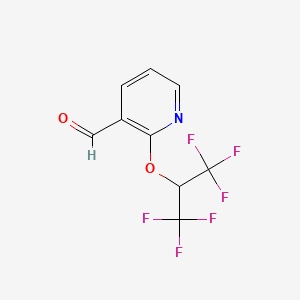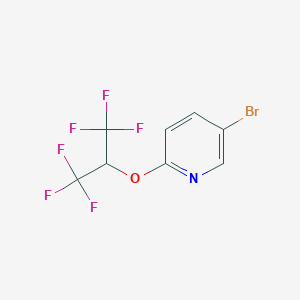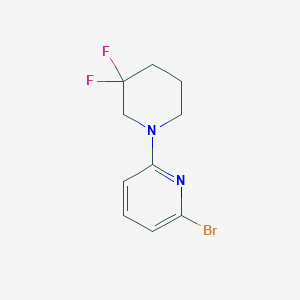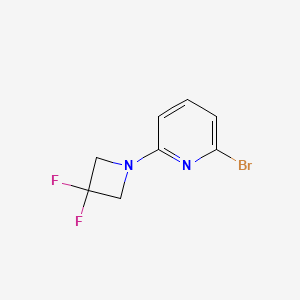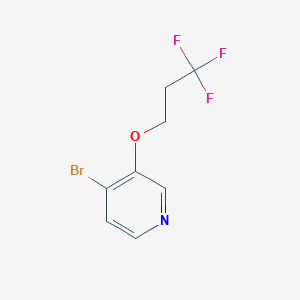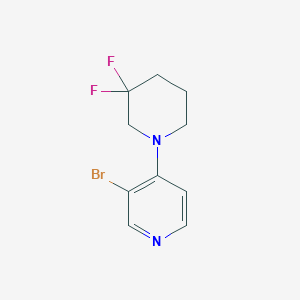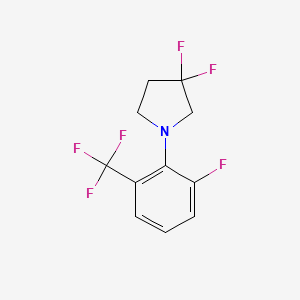
3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
説明
“3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It appears to contain a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a bromophenylsulfanyl group and a trifluoromethyl group, which are common in many organic compounds .
科学的研究の応用
Metalation and Functionalization
Research has demonstrated the potential of metalation and functionalization of compounds related to 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid. Studies have explored the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into various carboxylic acids, illustrating the versatility of these compounds in chemical synthesis (Cottet et al., 2004).
Synthesis of Derivatives
The synthesis of various derivatives of related pyridine compounds has been a focus of research. This includes the preparation of compounds like 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which have been synthesized through multi-step processes, showcasing the compound's potential in complex organic syntheses (Bradiaková et al., 2009).
Supramolecular Aggregation
Research has also delved into the crystal structures of polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate. These studies help in understanding the molecular packing and interaction in these compounds, which is crucial for applications in material science and molecular engineering (Suresh et al., 2007).
Halocyclization Reactions
The compound and its analogs are also utilized in halocyclization reactions. For example, the alkylation of 2-sulfanylpyridine-3-carboxylic acid leads to the formation of various pyridinium systems, indicating its use in creating novel chemical structures (Kalita et al., 2019).
Extraction and Purification
Studies have also been conducted on the extraction and purification of pyridine-3-carboxylic acid, a compound related to 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid, showcasing its relevance in biochemical and pharmaceutical industries (Kumar & Babu, 2009).
作用機序
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The compound likely interacts with its targets through a process similar to the SM cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide . The process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon-carbon bond formation, specifically those related to the SM cross-coupling reaction . The downstream effects of this could include the synthesis of complex organic compounds.
Pharmacokinetics
The properties of similar compounds suggest that it may be readily prepared and environmentally benign .
Result of Action
The result of the compound’s action is likely the formation of a new carbon-carbon bond, leading to the synthesis of complex organic compounds . This could have various applications in organic chemistry.
Action Environment
The efficacy and stability of the compound are likely influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
特性
IUPAC Name |
3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXGIIYFSCDNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



